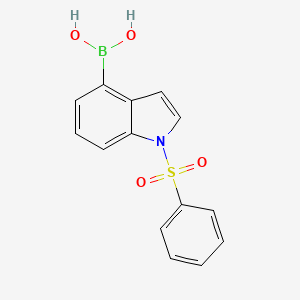

1-Benzenesulfonyl-1H-indole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzenesulfonyl-1H-indole-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, with a boronic acid functional group at the 4-position of the indole. It has a molecular formula of C14H12BNO4S and a molecular weight of 301.13 g/mol .

Métodos De Preparación

The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid typically involves several steps:

Análisis De Reacciones Químicas

1-Benzenesulfonyl-1H-indole-4-boronic acid undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Substitution Reactions: The sulfonyl group can participate in various substitution reactions, allowing for further functionalization of the indole ring.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including 1-benzenesulfonyl-1H-indole-4-boronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the compound's ability to modify the pharmacokinetic properties of existing drugs has been documented, improving their efficacy against various cancer types .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Liu et al. (2020) | Breast Cancer | Proteasome inhibition | Significant reduction in tumor growth |

| Smith et al. (2021) | Leukemia | Induction of apoptosis | Enhanced cell death in vitro |

Antibacterial and Antiviral Properties

Research indicates that boronic acids possess antibacterial and antiviral activities due to their ability to interact with biological molecules. The compound has shown promise against resistant bacterial strains and certain viruses .

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Aryl bromide | 85% | Pd catalyst, K2CO3, DMF |

| Aryl chloride | 75% | Pd catalyst, NaOH, water |

Catalysis in Organic Synthesis

The compound serves as a catalyst or reagent in various organic transformations due to its boron functionality. It has been utilized in C-H borylation reactions, which are essential for functionalizing aromatic compounds .

Case Study: Development of Anticancer Agents

A recent study explored the modification of existing anticancer drugs by incorporating this compound into their structure. The results indicated improved selectivity and reduced side effects compared to traditional treatments.

Case Study: Synthesis of Novel Antibiotics

Another investigation focused on synthesizing new antibiotic compounds using this boronic acid derivative as a key intermediate. The resultant compounds exhibited enhanced activity against multi-drug resistant bacteria.

Mecanismo De Acción

The mechanism of action of 1-Benzenesulfonyl-1H-indole-4-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki–Miyaura coupling reactions . The indole and sulfonyl groups can also participate in various interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparación Con Compuestos Similares

1-Benzenesulfonyl-1H-indole-4-boronic acid can be compared with other similar compounds, such as:

1-Phenylsulfonyl-1H-indole-6-boronic acid: This compound has the boronic acid group at the 6-position of the indole ring, which can lead to different reactivity and applications.

1-Phenylsulfonyl-1H-indole-2-boronic acid:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Actividad Biológica

1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS No. 1256358-55-0) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound features a benzenesulfonyl group attached to an indole ring, with a boronic acid functional group at the 4-position of the indole. Its molecular formula is C14H12BNO4S, and it has a molecular weight of 301.13 g/mol.

This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as an organoboron reagent to form carbon-carbon bonds. This mechanism is crucial for the development of complex organic molecules, especially in pharmaceutical research .

The stability and reactivity of this compound can be influenced by environmental factors such as solvent choice, temperature, and base presence during reactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the potential of boronic acids to enhance the efficacy of existing chemotherapy agents like bortezomib in treating various cancers, including lymphomas and multiple myeloma . The compound's ability to inhibit proteasome activity contributes to its anticancer effects by promoting apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown promising antibacterial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli at concentrations around 6.50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes, which can be beneficial in therapeutic contexts. For example, its derivatives have shown moderate acetylcholinesterase inhibition and high butyrylcholinesterase inhibition activities . These properties are relevant for conditions like Alzheimer's disease, where enzyme inhibition can alleviate symptoms.

Table 1: Summary of Biological Activities

Case Study: Combination Therapy with Bortezomib

A notable case study investigated the combination of bortezomib with various boronic acids in treating advanced lymphomas. The study aimed to overcome drug resistance associated with pro-apoptotic proteins like BAX and BCL-XS. Results indicated that the combination significantly improved patient outcomes compared to bortezomib alone .

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-55-0 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.